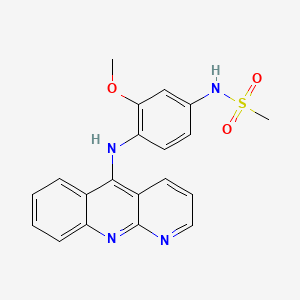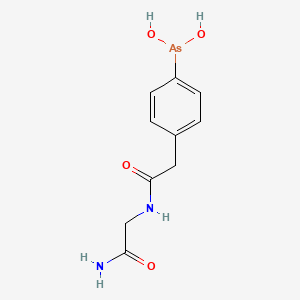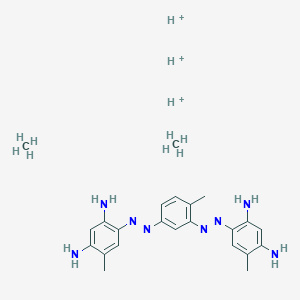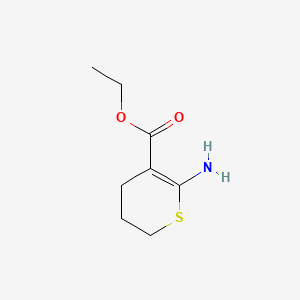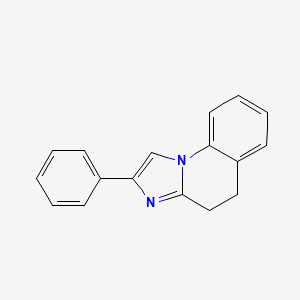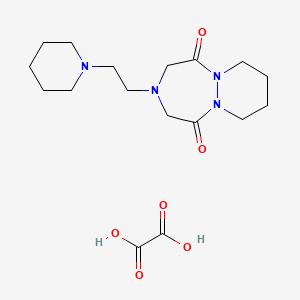
3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a hexahydro-pyridazino-triazepine core, making it an interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step often involves the preparation of a piperidine derivative through the reaction of piperidine with an appropriate alkylating agent.
Cyclization: The piperidine derivative is then subjected to cyclization reactions to form the hexahydro-pyridazino-triazepine core. This step may involve the use of reagents such as hydrazine and formaldehyde under controlled conditions.
Oxalate Formation: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests possible applications in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders or infectious diseases.
Industry
Industrially, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the triazepine core may participate in π-π stacking or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)pyrimidine-1,5(2H)-dione
- 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)pyrazine-1,5(2H)-dione
Uniqueness
Compared to similar compounds, 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate stands out due to its triazepine core, which may confer unique reactivity and binding properties. This structural feature could enhance its potential as a pharmacological agent or a chemical intermediate.
Propriétés
Numéro CAS |
89990-62-5 |
|---|---|
Formule moléculaire |
C17H28N4O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
oxalic acid;3-(2-piperidin-1-ylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C15H26N4O2.C2H2O4/c20-14-12-17(11-10-16-6-2-1-3-7-16)13-15(21)19-9-5-4-8-18(14)19;3-1(4)2(5)6/h1-13H2;(H,3,4)(H,5,6) |
Clé InChI |
DMGQKKYYZSQALZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2CC(=O)N3CCCCN3C(=O)C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



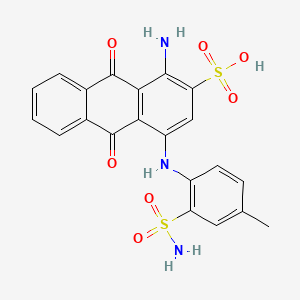

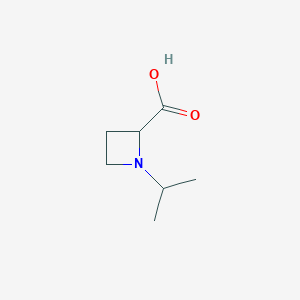
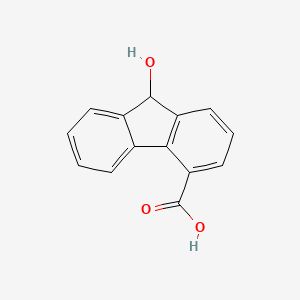
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
